molecular formula C10H9ClF3NO3 B5717120 N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No. B5717120
M. Wt: 283.63 g/mol
InChI Key: NUSHEQDDTKHUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide, also known as CTA, is a chemical compound that has been used in scientific research for its potential therapeutic effects. CTA belongs to the class of phenethylamines and has been studied for its ability to modulate serotonin receptors.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is believed to modulate serotonin receptors, specifically the 5-HT2A receptor. This receptor plays a role in regulating mood, cognition, and perception. By modulating this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide may have therapeutic effects in treating depression and anxiety disorders.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide can decrease the levels of pro-inflammatory cytokines in the body. It has also been shown to have an effect on the levels of neurotransmitters such as serotonin and dopamine. N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to selectively modulate serotonin receptors. This allows researchers to study the specific effects of serotonin modulation without affecting other neurotransmitter systems. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is its potential toxicity. Studies have shown that high doses of N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has been shown to have neuroprotective effects in animal models of neurodegeneration, and further research may reveal its potential as a therapeutic agent. Another potential direction for research is the development of new compounds based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide. By modifying the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide, researchers may be able to create compounds with improved therapeutic properties.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide can be synthesized through the reaction of 4-chloro-2,5-dimethoxyphenylacetone with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has been studied for its potential therapeutic effects in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has also been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c1-17-7-4-6(8(18-2)3-5(7)11)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSHEQDDTKHUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C(F)(F)F)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

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